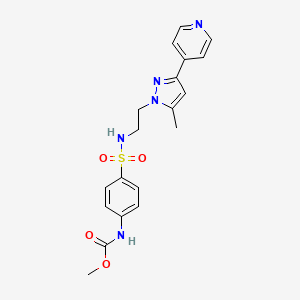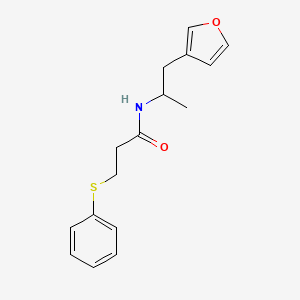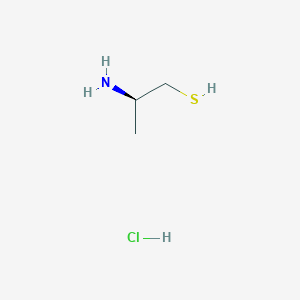
methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
BenchChem offers high-quality methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antitumor Applications
A significant body of research has been dedicated to exploring the antibacterial and antitumor potential of novel heterocyclic compounds containing sulfonamido moieties. For instance, Azab et al. (2013) synthesized new heterocyclic compounds aiming to investigate their suitability as antibacterial agents. These compounds demonstrated high antibacterial activities, highlighting their potential in developing new treatments against bacterial infections (M. E. Azab, M. Youssef, & E. A. El-Bordany, 2013). Additionally, El‐Borai et al. (2013) explored the microwave-assisted synthesis of pyrazolopyridines, evaluating their antioxidant, antitumor, and antimicrobial activities. Their findings indicate that some synthesized compounds exhibited significant activity against liver and breast cancer cell lines, as well as antibacterial properties (M. El‐Borai, H. F. Rizk, D. Beltagy, & I. Y. El-Deeb, 2013).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis and characterization of novel heterocyclic compounds are pivotal areas of research. Studies by Mohareb et al. (2004) and others have focused on developing new synthetic routes to produce heterocyclic compounds with potential applications in various fields, including pharmaceuticals and materials science. These compounds are characterized using various spectroscopic techniques to confirm their structures and evaluate their properties (R. Mohareb, S. Sherif, H. Gaber, S. S. Ghabrial, & Susan I. Aziz, 2004).
Antimicrobial Activity of Heterocycles
The antimicrobial activity of heterocyclic compounds based on sulfonamido pyrazole has also been investigated. For example, El‐Emary et al. (2002) synthesized new heterocycles showing promising antimicrobial properties. These studies contribute to the search for new antimicrobial agents that can address the growing issue of drug resistance (T. El‐Emary, N. Al-muaikel, & O. S. Moustafa, 2002).
Pharmacological Studies
Pharmacological evaluations of novel compounds are essential for understanding their potential therapeutic applications. Studies have been conducted to assess the pharmacological properties of newly synthesized compounds, including their antitumor and anti-tubercular activities. Mallikarjuna and Keshavayya (2020) described the synthesis of novel heterocyclic azo dyes from sulfamethoxazole, demonstrating significant anti-tubercular and anticancer activities, which underscores the versatility and potential of these compounds in medical research (N. Mallikarjuna & J. Keshavayya, 2020).
Mechanism of Action
Target of Action
It’s known that similar compounds are often used in organic synthesis, particularly in suzuki-miyaura coupling .
Mode of Action
It’s known that similar compounds can undergo various transformations including oxidations, aminations, halogenations, and c–c-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
It’s known that similar compounds are used in various borylation approaches .
Result of Action
It’s known that similar compounds can be used in the formal total synthesis of δ- ( r )-coniceine and indolizidine 209b .
properties
IUPAC Name |
methyl N-[4-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethylsulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4S/c1-14-13-18(15-7-9-20-10-8-15)23-24(14)12-11-21-29(26,27)17-5-3-16(4-6-17)22-19(25)28-2/h3-10,13,21H,11-12H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRRDANQYHFPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNS(=O)(=O)C2=CC=C(C=C2)NC(=O)OC)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (4-(N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)sulfamoyl)phenyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2742333.png)
![1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-3-carbaldehyde](/img/structure/B2742334.png)

![2alpha-[(tert-Butyloxycarbonyl)amino]cyclobutane-1alpha-acetic acid](/img/structure/B2742339.png)

![5-((4-(2-Fluorophenyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2742343.png)
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2742344.png)

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethoxybenzamide](/img/structure/B2742346.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)ethanesulfonamide](/img/structure/B2742348.png)
![7-chloro-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2742350.png)